6-(azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
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Overview
Description
6-(azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a chemical compound with a unique structure that includes an azetidine ring, a pyridazinone core, and a methyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
The primary target of the compound 6-(azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is Glucokinase (GK) . Glucokinase is a key regulator of glucose homeostasis, and its small-molecule activators represent a promising opportunity for the treatment of type 2 diabetes .
Mode of Action
The compound acts as a partial activator of Glucokinase . It interacts with the enzyme, enhancing its activity and thereby increasing the rate of glucose metabolism. This results in a decrease in blood glucose levels, which is beneficial for the treatment of type 2 diabetes .
Biochemical Pathways
The activation of Glucokinase by the compound affects the glycolysis pathway . Glucokinase catalyzes the first step of glycolysis, the conversion of glucose to glucose-6-phosphate. By enhancing the activity of Glucokinase, the compound increases the rate of glycolysis, leading to a decrease in blood glucose levels .
Pharmacokinetics
The pharmacokinetics of the compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for its bioavailability. The compound has shown promising in vivo efficacy and preclinical ADME profiles . .
Result of Action
The activation of Glucokinase by the compound leads to an increase in the rate of glucose metabolism, resulting in a decrease in blood glucose levels . This is beneficial for the treatment of type 2 diabetes, as it helps to maintain glucose homeostasis .
Biochemical Analysis
Biochemical Properties
It has been found to interact with certain enzymes and proteins
Cellular Effects
It has been suggested that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 6-(azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the azetidine ring followed by the introduction of the pyridazinone core. The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
6-(azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
6-(azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one can be compared with other similar compounds, such as those containing azetidine or pyridazinone moieties. Some similar compounds include:
- 4-(2-Butyl-6,7-dichloro-2-cyclopentyl-1-oxo-2,3-dihydro-1H-inden-5-yloxy)butanoic acid
- 3-(6-(azetidine-1-carbonyl)pyridin-3-yloxy)-5-(1-methoxypropan-2-yloxy)-N-(5-methylpyrazin-2-yl)benzamide These compounds share structural similarities but may differ in their specific chemical properties and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
6-(azetidine-1-carbonyl)-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-11-8(13)4-3-7(10-11)9(14)12-5-2-6-12/h3-4H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRTWENKSYOKQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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